

Application Notes: Valyl-histidine in Food Science Research

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Compound of Interest

Compound Name: Valylhistidine

Cat. No.: B150414

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Introduction

Valyl-histidine (Val-His) is a dipeptide composed of the amino acids valine and histidine. As a product of protein breakdown, it is found in various food sources.^[1] Research into short oligopeptides, including dipeptides like Val-His, has revealed a range of biological activities relevant to food science, such as taste enhancement and potential health benefits.^[1] The unique properties of the histidine residue, particularly its imidazole ring, contribute significantly to the peptide's functionality, including antioxidant and metal-chelating capabilities.^{[2][3]} These application notes provide an overview of the current and potential uses of Valyl-histidine in food science research, with detailed protocols for its evaluation.

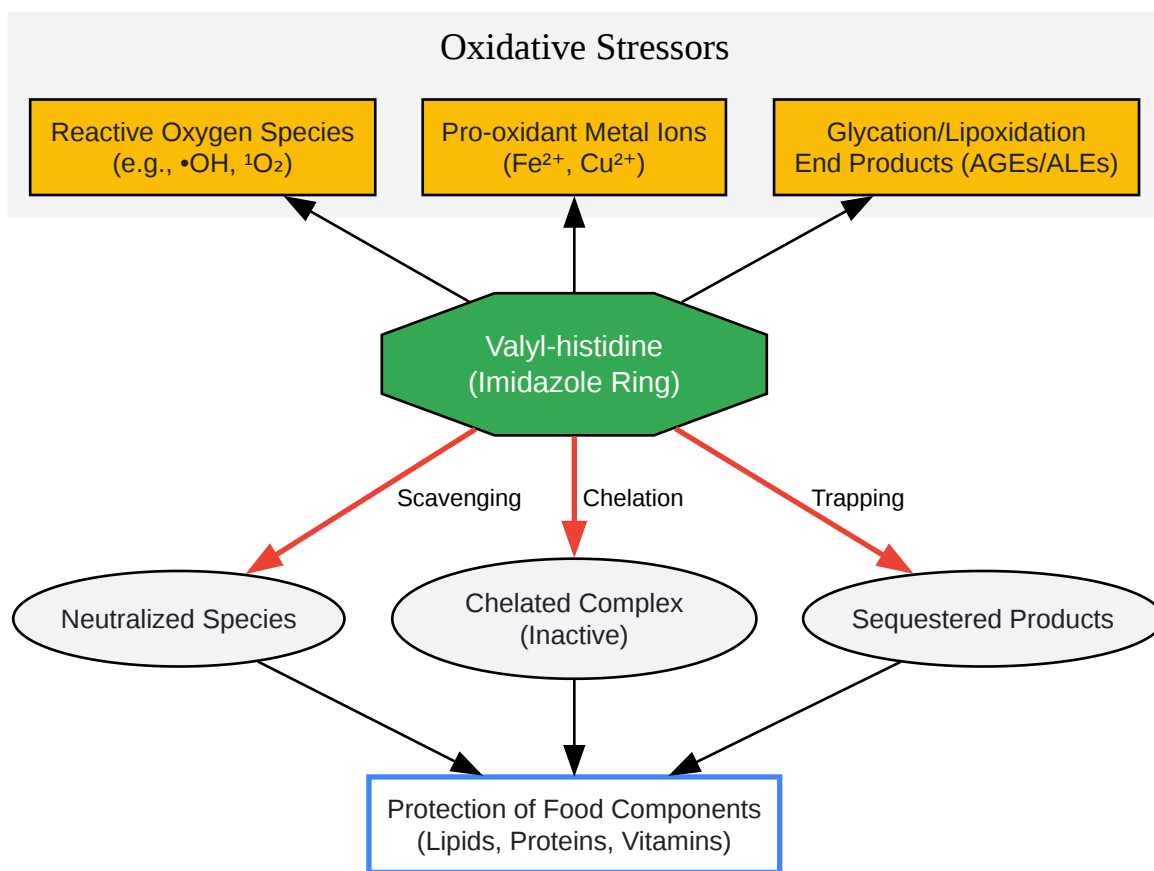
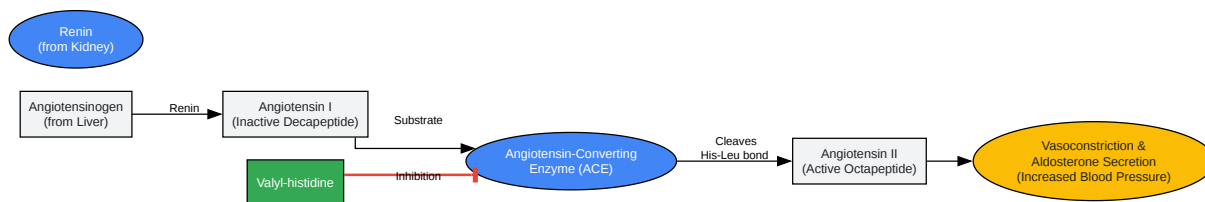
Application 1: Antihypertensive Properties via ACE Inhibition

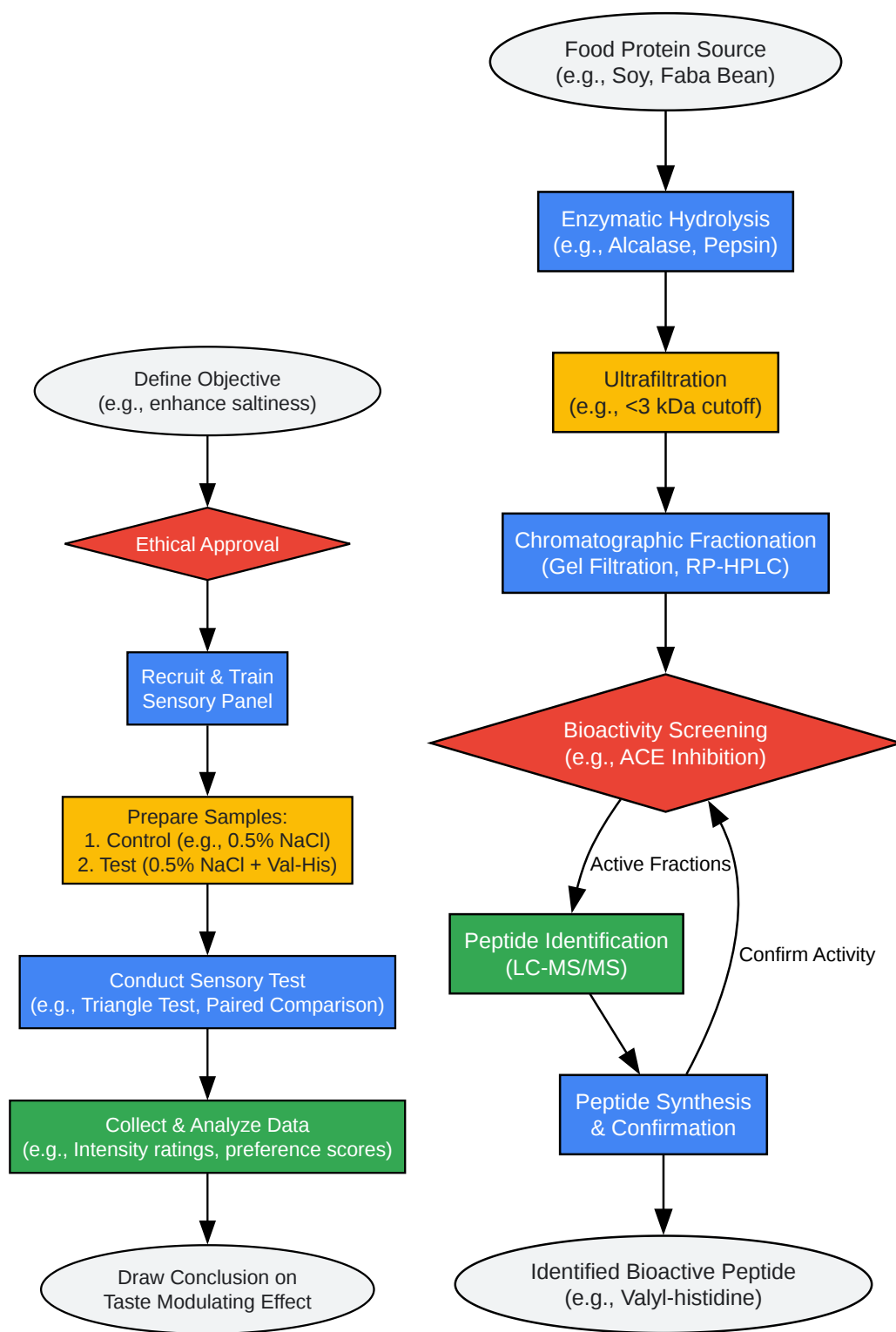
Food-derived bioactive peptides are increasingly investigated as natural alternatives to synthetic drugs for managing hypertension.^[4] A primary mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin System (RAS) that regulates blood pressure.^[5] Peptides containing hydrophobic amino acids, such as valine, and specific C-terminal residues are often effective ACE inhibitors.^{[4][6]}

Mechanism of Action: ACE Inhibition

The Renin-Angiotensin System is a critical regulator of blood pressure. ACE converts the inactive Angiotensin I into the potent vasoconstrictor Angiotensin II. By inhibiting ACE, peptides

like Valyl-histidine can reduce the formation of Angiotensin II, leading to vasodilation and a decrease in blood pressure.





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